molecular formula C30H34O6 B12325330 Methyl3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside

Methyl3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside

Cat. No.: B12325330
M. Wt: 490.6 g/mol
InChI Key: VFTABCBBMAWCPB-UHFFFAOYSA-N
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Description

Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside is a complex organic compound widely utilized in the field of carbohydrate chemistry. This compound is known for its unique structural features, which include multiple protective groups that make it a valuable intermediate in the synthesis of various glycosides and glycoconjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside typically involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems enhances efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside involves its ability to act as a glycosyl donor or acceptor in various biochemical reactions. The protective groups stabilize the molecule, allowing for selective reactions at specific positions. The compound interacts with enzymes and other molecular targets involved in glycosylation pathways, facilitating the formation of glycosidic bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside is unique due to its multiple protective groups, which provide stability and selectivity in reactions. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates, distinguishing it from other similar compounds.

Properties

Molecular Formula

C30H34O6

Molecular Weight

490.6 g/mol

IUPAC Name

6,7-dimethoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran

InChI

InChI=1S/C30H34O6/c1-29(2)35-25-24(34-28(32-4)27(31-3)26(25)36-29)20-33-30(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24-28H,20H2,1-4H3

InChI Key

VFTABCBBMAWCPB-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C(C2O1)OC)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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